2-(2-Aminopyridin-4-yl)ethan-1-ol
Overview
Description
2-(2-Aminopyridin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is characterized by the presence of an amino group attached to the pyridine ring and an ethanol group attached to the ethane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopyridin-4-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with ethylene oxide in the presence of a base, followed by reduction of the resulting intermediate . Another method involves the reduction of 2-(2-nitropyridin-4-yl)ethan-1-ol using hydrogen gas and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group to an amino group can be achieved using hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(2-Aminopyridin-4-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Aminopyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ethanol group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminopyridin-3-yl)ethan-1-ol
- 2-(2-Aminopyridin-5-yl)ethan-1-ol
- 2-(2-Aminopyridin-6-yl)ethan-1-ol
Uniqueness
2-(2-Aminopyridin-4-yl)ethan-1-ol is unique due to the specific position of the amino group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional specificity can result in different biological and chemical properties compared to its isomers .
Properties
IUPAC Name |
2-(2-aminopyridin-4-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7-5-6(2-4-10)1-3-9-7/h1,3,5,10H,2,4H2,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZVZQJMXZOBNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341817-78-4 | |
Record name | 2-(2-aminopyridin-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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